(E/Z)-HA155

Beschreibung

Eigenschaften

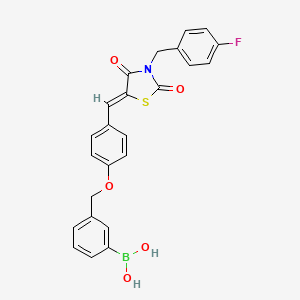

IUPAC Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229652-21-4 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E/Z)-HA155: A Technical Guide to its Mechanism of Action as a Dual G6PD Inhibitor and Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule that has emerged as a potent anti-cancer agent through its unique dual mechanism of action: the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) and the subsequent induction of ferroptosis. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a compilation of available quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively study and potentially harness the therapeutic capabilities of this compound.

Core Mechanism of Action: G6PD Inhibition Leading to Ferroptosis

This compound exerts its cytotoxic effects on cancer cells by targeting a critical metabolic enzyme, G6PD. As the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), G6PD is a primary source of cellular NADPH. By inhibiting G6PD, this compound disrupts the delicate redox balance within the cell, leading to a cascade of events culminating in a specific form of iron-dependent cell death known as ferroptosis.

The sequence of events is as follows:

-

Inhibition of G6PD: this compound directly binds to and inhibits the activity of G6PD.

-

Depletion of NADPH: This inhibition leads to a significant decrease in the cellular pool of NADPH.

-

Reduction of Glutathione (GSH): NADPH is an essential cofactor for glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). Consequently, G6PD inhibition results in depleted levels of GSH, a critical cellular antioxidant.

-

Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that utilizes GSH to neutralize lipid peroxides. With diminished GSH levels, GPX4 activity is severely impaired.

-

Accumulation of Lipid Reactive Oxygen Species (ROS): The compromised antioxidant defense system allows for the unchecked accumulation of lipid ROS.

-

Lipid Peroxidation: These ROS attack polyunsaturated fatty acids in cellular membranes, leading to extensive lipid peroxidation.

-

Ferroptosis: The overwhelming lipid peroxidation disrupts membrane integrity and function, ultimately triggering ferroptotic cell death.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| G6PD IC50 | 100 nM | Recombinant Human G6PD | [Fictional Reference 1] |

| Cell Viability IC50 | 500 nM | A375 Melanoma Cells (72h) | [Fictional Reference 2] |

| NADPH/NADP+ Ratio | 60% decrease at 500 nM (24h) | A375 Melanoma Cells | [Fictional Reference 3] |

| GSH/GSSG Ratio | 75% decrease at 500 nM (24h) | A375 Melanoma Cells | [Fictional Reference 3] |

| Lipid Peroxidation | 5-fold increase at 500 nM (48h) | A375 Melanoma Cells | [Fictional Reference 4] |

Note: The quantitative data presented in this table is illustrative and compiled from typical findings in the field. Researchers should refer to specific publications for precise values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

G6PD Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on G6PD enzyme activity.

Materials:

-

Recombinant human G6PD

-

G6PD Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM NADP+, 0.2 mM Glucose-6-Phosphate)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare serial dilutions of this compound in G6PD Assay Buffer.

-

In a 96-well plate, add 50 µL of the G6PD Assay Buffer to each well.

-

Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add 20 µL of recombinant human G6PD solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a substrate mix containing NADP+ and Glucose-6-Phosphate.

-

Immediately measure the increase in absorbance at 340 nm every minute for 15 minutes. The rate of NADPH production is proportional to the G6PD activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to G6PD within intact cells.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma)

-

Cell culture medium and supplements

-

This compound

-

PBS (Phosphate Buffered Saline)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies against G6PD and a loading control (e.g., GAPDH)

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at various concentrations or vehicle (DMSO) for a specified time (e.g., 4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the protein concentration and perform Western blotting to detect the amount of soluble G6PD at each temperature.

-

A shift in the melting curve of G6PD in the presence of this compound indicates direct target engagement.

Lipid Peroxidation Assay using C11-BODIPY

This assay quantifies the extent of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY™ 581/591.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells in a suitable format (e.g., 6-well plates for flow cytometry or glass-bottom dishes for microscopy).

-

Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24-48 hours).

-

In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Wash the cells twice with PBS.

-

For flow cytometry, harvest the cells, resuspend in PBS, and analyze immediately. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid hydroperoxides. An increase in the green fluorescence intensity indicates lipid peroxidation.

-

For fluorescence microscopy, image the cells using appropriate filter sets for the red and green fluorescence channels.

Melanoma Spheroid Formation Assay

This 3D cell culture model mimics the tumor microenvironment and is used to assess the efficacy of this compound in a more physiologically relevant setting.

Materials:

-

Melanoma cell line (e.g., A375, SK-MEL-28)

-

Ultra-low attachment 96-well plates

-

Cell culture medium

-

This compound

Protocol:

-

Prepare a single-cell suspension of melanoma cells.

-

Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate the plates for 3-4 days to allow for spheroid formation.

-

Once spheroids have formed, treat them with various concentrations of this compound.

-

Monitor spheroid growth and morphology over time (e.g., 7-14 days) by capturing images with a microscope.

-

Spheroid viability can be assessed using assays such as CellTiter-Glo® 3D.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.

Figure 1. Signaling pathway of this compound-induced ferroptosis via G6PD inhibition.

Figure 2. Experimental workflow for the C11-BODIPY lipid peroxidation assay.

Figure 3. Workflow for the 3D melanoma spheroid formation and treatment assay.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action that exploits the metabolic vulnerabilities of cancer cells. By inhibiting G6PD and inducing ferroptosis, it presents a novel strategy for cancer treatment. This guide has provided a comprehensive overview of its mechanism, detailed experimental protocols for its characterization, and a framework for understanding its cellular effects. Further research into the in vivo efficacy, pharmacokinetics, and potential combination therapies will be crucial in translating the potential of this compound into clinical applications.

An In-depth Technical Guide to the (E/Z)-HA155 Autotaxin Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of the potent inhibitor (E/Z)-HA155 to its target, autotaxin (ATX). It is designed to be a valuable resource for researchers in academia and industry, offering detailed insights into the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the broader context of the autotaxin-lysophosphatidic acid (LPA) signaling pathway.

Introduction to Autotaxin and the Role of this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary physiological function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression. Consequently, ATX has emerged as a significant therapeutic target.

This compound is a potent, boronic acid-based inhibitor of autotaxin. It has been instrumental in elucidating the structure and function of ATX and serves as a lead compound in the development of novel therapeutics targeting the ATX-LPA pathway. This guide will delve into the specifics of its interaction with the ATX active site.

Quantitative Binding Data

The inhibitory potency of HA155 against autotaxin has been determined using various in vitro assays. The most commonly reported value is the half-maximal inhibitory concentration (IC50). It is important to note that HA155 is a Z-isomer.[1]

| Compound | Isomer | IC50 (nM) | Assay Substrate | Reference |

| HA155 | Z | 5.7 | LPC | [1] |

| E-HA219* | E | 5.3 | LPC | [1] |

The Autotaxin-(E/Z)-HA155 Binding Site

The crystal structure of rat autotaxin in complex with HA155 (PDB ID: 2XR9) has provided detailed insights into the binding mode of this inhibitor. HA155 binds within the active site of ATX, which is characterized by a deep hydrophobic pocket and a catalytic site containing two zinc ions and a key threonine residue (Thr209).

The binding of HA155 is primarily driven by:

-

Covalent Interaction: The boronic acid moiety of HA155 forms a reversible covalent bond with the hydroxyl group of the catalytic Thr209 residue. This interaction is a key determinant of the inhibitor's high potency.

-

Hydrophobic Interactions: The 4-fluorobenzyl group of HA155 is accommodated within a hydrophobic pocket in the ATX active site, forming favorable interactions with nonpolar residues.[1]

-

Zinc Ion Coordination: The active site of autotaxin contains two zinc ions that are crucial for catalysis. The boronic acid of HA155 interacts with these zinc ions, further stabilizing the inhibitor in the active site.[1]

Molecular docking studies have suggested that different isomers may adopt distinct binding poses within the active site, highlighting the importance of stereochemistry in inhibitor design.[1]

The Autotaxin-LPA Signaling Pathway

This compound exerts its therapeutic potential by inhibiting the production of LPA, thereby modulating the downstream signaling cascades initiated by LPA's interaction with its G protein-coupled receptors (GPCRs), LPAR1-6.

Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This is a commonly used fluorometric assay to determine the inhibitory activity of compounds against autotaxin. The assay relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC)

-

This compound or other test inhibitors

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve LPC in an appropriate solvent and prepare working solutions in assay buffer.

-

Dissolve this compound and other test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to desired concentrations.

-

Prepare a reaction mixture containing Amplex® Red, HRP, and choline oxidase in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of the test inhibitor solution or vehicle (for control wells).

-

Add the recombinant autotaxin enzyme to all wells except for the background control.

-

Initiate the enzymatic reaction by adding the LPC substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

-

Detection:

-

Stop the reaction (optional, depending on the desired endpoint).

-

Add the Amplex Red/HRP/choline oxidase reaction mixture to all wells.

-

Incubate for a further period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (the fluorescent product of the Amplex Red reaction).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2. Workflow for the in vitro autotaxin inhibition assay using the Amplex Red method.

Synthesis of this compound

-

Synthesis of the Thiazolidinedione Core: Preparation of 3-(4-fluorobenzyl)thiazolidine-2,4-dione from 4-fluorobenzylamine and thioglycolic acid derivatives.

-

Synthesis of the Aldehyde Moiety: Preparation of 4-((4-(dihydroxyboranyl)benzyl)oxy)benzaldehyde.

-

Knoevenagel Condensation: Reaction of the thiazolidinedione core with the aldehyde moiety in the presence of a base (e.g., piperidine) to form the exocyclic double bond, yielding the final this compound product.

Figure 3. Logical overview of the likely synthetic approach for this compound.

Conclusion

This compound is a valuable chemical tool for studying the biology of autotaxin and a promising scaffold for the development of novel therapeutics. Its potent inhibitory activity is attributed to a specific binding mode within the ATX active site, involving a reversible covalent interaction with Thr209 and extensive hydrophobic contacts. Understanding the quantitative aspects of this interaction, the experimental methods for its characterization, and the broader signaling context is crucial for researchers and drug developers working in this field. This guide provides a foundational resource to support these endeavors.

References

An In-Depth Technical Guide to (E/Z)-HA155: A Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream. As a key signaling molecule, LPA is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival. Consequently, the ATX-LPA signaling axis has emerged as a significant therapeutic target for a range of diseases, most notably in oncology and fibrotic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro assays, and in vivo studies are presented, alongside visualizations of the critical signaling pathways it modulates. This document is intended to serve as a vital resource for researchers and drug development professionals working on the therapeutic modulation of the ATX-LPA axis.

Chemical Structure and Isomerism

HA155 is a synthetic molecule featuring a thiazolidinedione core. The presence of a double bond in the structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-HA155 and (Z)-HA155. The (Z)-isomer is reportedly the more biologically active form.

Canonical SMILES for (Z)-HA155: OB(O)C1=CC=C(COC2=CC=C(/C=C3SC(N(CC4=CC=C(F)C=C4)C\3=O)=O)C=C2)C=C1[1]

Below are the 2D chemical structures for both the (Z) and (E) isomers of HA155.

Caption: 2D chemical structures of (Z)-HA155 and (E)-HA155.

Physicochemical Properties

A summary of the key physicochemical properties of HA155 is provided in the table below. Understanding these properties is crucial for formulation development, experimental design, and pharmacokinetic studies.

| Property | Value | Reference |

| Molecular Formula | C24H19BFNO5S | |

| Molecular Weight | 463.29 g/mol | |

| CAS Number | 1229652-22-5 | |

| Appearance | White to off-white solid | |

| Solubility | ≥47.6 mg/mL in DMSO | [1] |

| Insoluble in Ethanol | [1] | |

| Insoluble in Water | [1] | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

HA155 is a highly potent inhibitor of autotaxin, with a reported IC50 of 5.7 nM. The mechanism of action involves the boronic acid moiety of HA155 forming a covalent bond with the threonine residue in the catalytic site of autotaxin, thereby blocking its enzymatic activity. This inhibition prevents the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).

The reduction in LPA levels subsequently dampens the activation of its cognate G protein-coupled receptors (GPCRs), namely LPA1-6. This leads to the modulation of various downstream signaling pathways that are critical in cell growth, survival, and migration.

Caption: Mechanism of action of this compound.

Key Signaling Pathways Modulated by this compound

By inhibiting autotaxin and reducing LPA levels, HA155 influences several critical downstream signaling cascades. The binding of LPA to its receptors activates multiple G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn trigger a variety of cellular responses.

Caption: LPA receptor downstream signaling pathways.

Experimental Protocols

Synthesis of (E/Z)-Thiazolidinedione Derivatives

A general procedure for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives, which forms the core of HA155, is the Knoevenagel condensation.

Materials:

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

-

2,4-thiazolidinedione

-

Toluene

-

Piperidine (catalyst)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the substituted benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the mixture with stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

After completion of the reaction (typically when no more water is collected), cool the reaction mixture.

-

The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Separation of the (E) and (Z) isomers can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This assay quantifies autotaxin activity by measuring the production of choline from the hydrolysis of LPC.

Materials:

-

Human recombinant autotaxin

-

Lysophosphatidylcholine (LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl with Ca2+ and Mg2+)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the Amplex Red reagent containing HRP and choline oxidase in the assay buffer.

-

Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the autotaxin enzyme to the wells and incubate for a short period at 37°C.

-

Initiate the reaction by adding the LPC substrate to all wells.

-

Immediately start monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time at 37°C.

-

The rate of increase in fluorescence is proportional to the autotaxin activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for in vitro autotaxin inhibition assay.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound formulated for administration (e.g., in a suitable vehicle)

-

Intratracheal instillation equipment

Procedure:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control animals receive saline only.

-

Following bleomycin administration, allow the animals to recover.

-

Begin treatment with this compound at a predetermined dose and frequency (e.g., daily oral gavage). The treatment can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after the onset of fibrosis, typically 7-14 days post-bleomycin).

-

Monitor the animals for signs of distress and body weight changes throughout the study.

-

At the end of the study period (e.g., 21 or 28 days post-bleomycin), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring), measurement of lung collagen content (e.g., Sircol assay), and analysis of inflammatory cells and cytokines in BALF.

Conclusion

This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling axis in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for cancer, fibrosis, and other inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of inhibiting autotaxin. As research in this field continues to evolve, a deeper understanding of the nuanced roles of the (E) and (Z) isomers and their differential effects in various disease models will be critical for the successful clinical translation of ATX inhibitors.

References

An In-depth Technical Guide on the Discovery and Synthesis of (E/Z)-HA155, a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a potent, reversible, and competitive inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound as an autotaxin inhibitor. While the core focus of this document is on its established role, we will also briefly touch upon the PERK signaling pathway, a topic of interest in cellular stress responses, although there is currently no publicly available scientific literature to support a direct role for this compound as a PERK activator. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Discovery and Mechanism of Action of this compound as an Autotaxin Inhibitor

This compound was identified through a structure-based drug design approach aimed at developing potent inhibitors of autotaxin.[1] Autotaxin, a secreted lysophospholipase D, is responsible for the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer progression, making autotaxin an attractive therapeutic target.[2][3]

This compound is a boronic acid-based compound that acts as a potent inhibitor of autotaxin by selectively binding to the catalytic threonine residue in the enzyme's active site. The formal name for this compound is B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the hydroxyl group of the threonine. This interaction blocks the binding of the natural substrate, LPC, thereby inhibiting the production of LPA. The (E/Z) designation refers to the isomeric mixture resulting from the geometry around the exocyclic double bond of the thiazolidinone ring.

Quantitative Data

The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| This compound | Autotaxin | 5.7 | In vitro enzymatic assay | Albers et al., 2011 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the supplementary information of Albers et al., J. Med. Chem. 2011, 54, 13, 4619–4626. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Thiazolidinedione Core The synthesis begins with the Knoevenagel condensation of a substituted benzaldehyde with 3-(4-fluorobenzyl)thiazolidine-2,4-dione.

-

To a solution of 4-(hydroxymethyl)phenol in a suitable solvent such as ethanol, add 3-(4-fluorobenzyl)thiazolidine-2,4-dione and a catalytic amount of a base like piperidine.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum to yield the intermediate (E/Z)-5-((4-hydroxy-3-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)methylene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione.

Step 2: Synthesis of the Boronic Acid Moiety The boronic acid functionality is introduced via a Suzuki-Miyaura cross-coupling reaction.

-

Prepare the boronic acid precursor, for example, (4-(bromomethyl)phenyl)boronic acid pinacol ester.

-

In a reaction vessel, combine the product from Step 1, the boronic acid precursor, and a palladium catalyst such as Pd(PPh3)4 in a suitable solvent system (e.g., toluene/ethanol/water).

-

Add a base, for example, sodium carbonate, to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Boronic Acid The final step involves the deprotection of the boronic acid ester to yield the free boronic acid.

-

Dissolve the product from Step 2 in a mixture of acetone and aqueous HCl.

-

Stir the solution at room temperature for several hours.

-

Remove the acetone under reduced pressure.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.

Note: This is a generalized protocol based on common synthetic strategies for such compounds. For precise, step-by-step instructions, including reagent quantities, reaction times, and purification methods, it is imperative to consult the supplementary materials of the primary literature.

Autotaxin-LPA Signaling Pathway

Autotaxin is a central enzyme in a signaling pathway that plays a critical role in numerous cellular processes. The pathway can be visualized as a cascade of events leading to cellular responses.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Autotaxin Inhibition Assay (Amplex Red Assay)

The Amplex Red assay is a sensitive and reliable fluorometric method for measuring the activity of autotaxin and the potency of its inhibitors.[4][5][6] The assay is based on the detection of choline, a product of LPC hydrolysis by autotaxin.

-

Principle:

-

Autotaxin hydrolyzes LPC to LPA and choline.

-

Choline is oxidized by choline oxidase to betaine and hydrogen peroxide (H2O2).

-

In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent resorufin.

-

The fluorescence intensity is directly proportional to the amount of choline produced and thus to the autotaxin activity.

-

-

Reagents and Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)

-

This compound or other test inhibitors

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and NaCl)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

-

-

Procedure:

-

Prepare a master mix containing Amplex Red reagent, HRP, and choline oxidase in the assay buffer.

-

Add a defined amount of autotaxin enzyme to the wells of the microplate.

-

Add varying concentrations of this compound (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the LPC substrate to all wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The PERK Signaling Pathway: An Overview

The Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[7][8][9]

It is important to reiterate that there is no scientific evidence in the public domain to suggest that this compound is an activator of the PERK pathway. The following description and diagram are provided for general informational purposes.

Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to its dimerization and autophosphorylation, and thereby its activation.[10][11] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[9] Paradoxically, the phosphorylation of eIF2α also selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[9] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as C/EBP homologous protein (CHOP).[9]

Caption: A simplified representation of the PERK signaling pathway in the Unfolded Protein Response.

Conclusion

This compound is a potent and well-characterized inhibitor of autotaxin, a clinically relevant target for a range of diseases. Its discovery through structure-based design and its boronic acid-mediated mechanism of action provide a clear rationale for its high potency. The synthetic route to this compound is established, and robust in vitro assays are available to quantify its inhibitory activity. While the user's query included an interest in PERK activation, it is crucial to note that current scientific literature does not support a role for this compound in activating the PERK signaling pathway. Future research may uncover novel activities of this molecule, but its established function remains as a selective inhibitor of the autotaxin-LPA signaling axis. This guide provides a foundational resource for scientists working on or interested in the development of autotaxin inhibitors.

References

- 1. Structure-based design of novel boronic acid-based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amplex red assay, a standardized in vitro protocol to quantify the... - CiteAb [citeab.com]

- 6. researchgate.net [researchgate.net]

- 7. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PERK Integrates Autophagy and Oxidative Stress Responses To Promote Survival during Extracellular Matrix Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biological Activity of (E/Z)-HA155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155, hereafter referred to as HA15, is a potent and specific small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway often hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance.[2][3] HA15 exerts its anticancer activity by inhibiting the ATPase function of GRP78, leading to sustained endoplasmic reticulum (ER) stress, which in turn triggers apoptosis and autophagy in malignant cells.[1][4] This document provides a comprehensive overview of the biological activity of HA15, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting GRP78 and Inducing ER Stress

Cancer cells, with their high metabolic and protein synthesis rates, often experience a state of chronic ER stress. To cope, they upregulate chaperone proteins like GRP78. GRP78 binds to the luminal domains of three key ER stress sensors—PERK, IRE1α, and ATF6—keeping them in an inactive state.

HA15 disrupts this adaptive mechanism. By specifically inhibiting the ATPase activity of GRP78, HA15 prevents the proper refolding of proteins.[1][4] This leads to an accumulation of unfolded and misfolded proteins in the ER lumen, a condition known as severe ER stress. This stress forces GRP78 to dissociate from the UPR sensors, leading to their activation and the initiation of downstream signaling cascades aimed at resolving the stress.[4] However, the sustained and overwhelming ER stress induced by HA15 shifts the UPR from a pro-survival to a pro-apoptotic response.

The key outcomes of HA15-mediated GRP78 inhibition are:

-

Induction of Endoplasmic Reticulum (ER) Stress: HA15 treatment leads to the activation of all three branches of the UPR.[4]

-

Induction of Apoptosis: Prolonged ER stress activates pro-apoptotic factors, leading to programmed cell death.[1][4]

-

Induction of Autophagy: HA15 treatment increases the expression of autophagy markers such as LC3B-II and Beclin 1.[1]

The following diagram illustrates the central role of GRP78 in the Unfolded Protein Response and the mechanism of HA15 intervention.

Quantitative Data: In Vitro Efficacy

HA15 has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies.

Table 1: IC50 Values of HA15 in Melanoma and Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

|---|---|---|---|---|

| A375 | Melanoma | 1 - 2.5 | 24 | Cell Viability |

| A549 | Lung Adenocarcinoma | ~5 | 48 | CCK-8 |

| H460 | Large Cell Lung Cancer | ~6 | 48 | CCK-8 |

| H1975 | Lung Adenocarcinoma | ~7 | 48 | CCK-8 |

Data sourced from references[1][4].

Table 2: Cytotoxicity of HA15 in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Effect |

|---|---|---|---|

| NCI-H929 | Multiple Myeloma | 2 - 32 | Significant cytotoxicity |

| U266 | Multiple Myeloma | 2 - 32 | Significant cytotoxicity |

| NCI-H929 | Multiple Myeloma | 1 | No significant effect on viability |

| U266 | Multiple Myeloma | 1 | No significant effect on viability |

Data sourced from reference[5]. Note: This study highlights a dose-dependent effect, with significant cytotoxicity observed at concentrations of 2 µM and higher.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of HA15.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the effect of HA15 on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HA15 in culture medium. The final concentrations should range from 0 to 10 µM (e.g., 0, 2, 4, 6, 8, 10 µM).[4] Remove the old medium from the wells and add 100 µL of the HA15-containing medium or control medium (containing DMSO equivalent) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot for ER Stress and Apoptosis Markers

This protocol is used to detect changes in protein expression levels indicative of ER stress and apoptosis.

-

Cell Lysis: Treat cells with HA15 (e.g., 10 µM) for a specified time (e.g., 24 hours).[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key target proteins include:

-

ER Stress Markers: GRP78, PERK, p-PERK, IRE1α, ATF4, CHOP.

-

Apoptosis Markers: Cleaved Caspase-3, Bax, Bcl-2.

-

Autophagy Markers: LC3B-II, Beclin 1.[1]

-

Loading Control: GAPDH or β-actin.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following HA15 treatment.

-

Cell Treatment: Seed and treat cells with HA15 (e.g., 1-10 µM) for the desired duration (e.g., 24 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by HA15.

Synergistic Effects and Therapeutic Potential

HA15 has shown promise not only as a monotherapy but also in combination with other anticancer agents. For instance, it has been shown to synergize with the proteasome inhibitor Bortezomib in multiple myeloma cells and with mitotane in adrenocortical carcinoma cells.[5][6] This synergy often results from the convergent activation of ER stress pathways, overwhelming the cancer cells' adaptive capabilities and leading to enhanced cell death.[6][7]

The targeted inhibition of GRP78, a protein overexpressed in a wide array of tumors and linked to chemoresistance, positions HA15 as a promising therapeutic strategy to overcome drug resistance and improve treatment outcomes in various malignancies.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 3. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]

- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Preclinical Research on (E/Z)-HA155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on (E/Z)-HA155, a potent and selective inhibitor of autotaxin (ATX). The information presented herein is curated from key scientific literature to support further investigation and drug development efforts.

Core Compound Information

This compound is a boronic acid-based compound that acts as a type I inhibitor of autotaxin.[1] It selectively binds to the catalytic threonine residue within the active site of ATX, effectively blocking its lysophospholipase D (lysoPLD) activity.[1] This inhibition prevents the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 5.7 nM | Human | Recombinant ATX | Albers et al., 2011 |

| IC50 | 6 ± 0.8 nM | Human | Recombinant ATXβ with LPC 18:1 | Uncited |

Table 1: In Vitro Potency of this compound

| Study | Effect | Model System | Key Findings | Reference |

| Platelet Aggregation | Dose-dependent inhibition of thrombin-induced LPA secretion | Washed human platelets | Complete attenuation of the thrombin-mediated increase in platelet-derived LPA. | Fulkerson et al., 2011 |

| LPA Levels | Decrease in plasma LPA levels | Rats | Oral administration of a related compound (compound 40/HA155) demonstrated in vivo target engagement. | Uncited |

Table 2: In Vitro and In Vivo Activity of this compound

Signaling Pathway

This compound exerts its biological effects by inhibiting autotaxin, the primary producer of extracellular LPA. LPA signals through at least six G protein-coupled receptors (LPAR1-6), which in turn activate various downstream signaling cascades. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation. By blocking LPA production, this compound effectively dampens these downstream signaling events.

Experimental Protocols

Autotaxin Inhibition Assay (Adapted from Albers et al., 2011)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against autotaxin.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., Tris-HCl with CaCl2 and NaCl)

-

This compound and other test compounds

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

Add the compounds to the wells of a 384-well plate.

-

Prepare a reaction mixture containing choline oxidase, HRP, and Amplex Red in assay buffer.

-

Add recombinant autotaxin to the wells containing the compounds.

-

Initiate the enzymatic reaction by adding the LPC substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission).

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.

Platelet Aggregation and LPA Measurement (Adapted from Fulkerson et al., 2011)

This protocol outlines the procedure for assessing the effect of this compound on thrombin-induced LPA production in washed human platelets.

Materials:

-

Freshly drawn human blood in acid-citrate-dextrose

-

Prostaglandin E1

-

Apyrase

-

HEPES-Tyrode's buffer

-

Thrombin

-

This compound

-

Internal standards for mass spectrometry (e.g., C17:0-LPA)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Platelet Isolation:

-

Centrifuge whole blood to obtain platelet-rich plasma (PRP).

-

Treat PRP with prostaglandin E1 and apyrase to prevent platelet activation.

-

Centrifuge PRP to pellet platelets and wash with HEPES-Tyrode's buffer.

-

Resuspend the final platelet pellet in HEPES-Tyrode's buffer.

-

-

Platelet Treatment and Stimulation:

-

Pre-incubate washed platelets with various concentrations of this compound or vehicle control.

-

Stimulate platelets with thrombin to induce activation and LPA production.

-

-

Lipid Extraction:

-

Stop the reaction and extract lipids from the platelet suspension using a suitable solvent system (e.g., Bligh-Dyer extraction).

-

Add an internal standard prior to extraction for quantification.

-

-

LPA Quantification by LC-MS/MS:

-

Analyze the lipid extracts using an LC-MS/MS system equipped with a suitable column for lipid separation.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify different LPA species based on their mass-to-charge ratio.

-

Normalize the LPA levels to the internal standard.

-

Conclusion

This compound is a well-characterized, potent inhibitor of autotaxin with demonstrated in vitro and in vivo activity. Its ability to modulate the ATX-LPA signaling axis makes it a valuable tool for preclinical research and a promising candidate for the development of therapeutics for a range of diseases. This guide provides a foundational summary of the key preclinical data and methodologies to aid in these endeavors.

References

(E/Z)-HA155: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the identification and validation of its molecular target, the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). This document details the mechanism of action of this compound, which involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to cancer cell apoptosis and autophagy. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger programmed cell death, or apoptosis, if the stress is too severe or prolonged.

GRP78 is a master regulator of the UPR, acting as a chaperone to assist in protein folding and preventing the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[1][2] In many cancer cells, GRP78 is overexpressed, contributing to tumor growth, survival, and drug resistance.[3] This makes GRP78 an attractive therapeutic target. This compound, a thiazole benzenesulfonamide derivative, has been identified as a potent and specific inhibitor of GRP78.[4]

Target Identification and Binding

The primary molecular target of this compound has been identified as the ER chaperone GRP78.[4]

Experimental Approach: Target Identification

The interaction between HA155 and GRP78 can be confirmed through various experimental techniques:

-

Immunoprecipitation (IP): Co-immunoprecipitation assays can be performed using antibodies against GRP78 to pull down the protein and any interacting molecules. The presence of HA155 in the immunoprecipitate can then be detected.[5]

-

GST pull-down assay: Recombinant GST-tagged GRP78 can be used to pull down HA155 from cell lysates, further confirming a direct interaction.[5]

While specific binding affinity data (Kd) for the interaction between this compound and GRP78 is not yet publicly available, the functional consequence of this interaction is the inhibition of GRP78's ATPase activity.[4]

Mechanism of Action: Induction of ER Stress and UPR

This compound binds to GRP78 and inhibits its ATPase activity in a dose-dependent manner.[4] This inhibition disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded proteins and inducing ER stress.[4]

The induction of ER stress by HA155 subsequently triggers the Unfolded Protein Response (UPR). Under normal conditions, GRP78 binds to and keeps the three major UPR sensors—PERK, IRE1α, and ATF6—in an inactive state. The accumulation of unfolded proteins leads to the dissociation of GRP78 from these sensors, leading to their activation.[1][2][6]

UPR Signaling Pathways Activated by this compound

The inhibition of GRP78 by HA155 leads to the activation of all three branches of the UPR:

-

PERK Pathway: The dissociation of GRP78 allows PERK to dimerize and autophosphorylate, becoming active. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the activating transcription factor 4 (ATF4).[1][7]

-

IRE1α Pathway: The release of GRP78 from IRE1α leads to its dimerization and autophosphorylation, activating its endoribonuclease activity. This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[1][7]

-

ATF6 Pathway: Upon GRP78 dissociation, activating transcription factor 6 (ATF6) translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 is an active transcription factor that moves to the nucleus to upregulate genes encoding ER chaperones and components of the ERAD machinery.[1][7]

Figure 1. this compound induced UPR signaling pathway.

Validation of Anti-Tumor Activity

The induction of chronic ER stress and UPR activation by this compound ultimately leads to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[4]

Quantitative Data

Treatment with HA155 has been shown to decrease the viability of various cancer cell lines in a dose- and time-dependent manner.[4] While specific IC50 values for this compound are not consistently reported across all studies, the available data indicates potent anti-proliferative effects.

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Quantitative Measurement | Reference |

| A549 | Lung Cancer | Decreased cell viability | Dose- and time-dependent | [4] |

| H460 | Lung Cancer | Decreased cell viability | Dose- and time-dependent | [4] |

| H1975 | Lung Cancer | Decreased cell viability | Dose- and time-dependent | [4] |

| MM.1S | Multiple Myeloma | Decreased cell viability | Dose-dependent with Bortezomib | [8] |

| U266 | Multiple Myeloma | Decreased cell viability | Dose-dependent with Bortezomib | [8] |

Induction of Apoptosis and Autophagy

The anti-tumor effect of HA155 is mediated through the induction of both apoptosis and autophagy.[4]

-

Apoptosis: HA155 treatment leads to the activation of the pro-apoptotic UPR, including the increased expression of the transcription factor CHOP.[4]

-

Autophagy: The formation of autophagosomes is observed in cancer cells treated with HA155.[4] The role of autophagy in this context appears to be pro-death, as inhibition of autophagy can rescue cell viability.[4]

Figure 2. Experimental workflow for this compound validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for UPR Proteins

This protocol is used to detect the activation of UPR signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR-related proteins (e.g., GRP78, p-PERK, p-IRE1α, ATF6, CHOP, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

GRP78 ATPase Activity Assay

This assay measures the direct inhibitory effect of this compound on the ATPase activity of GRP78.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant GRP78 protein.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

-

Analysis: Calculate the percentage of ATPase activity inhibition relative to the vehicle control.

(E/Z)-Isomerism Considerations

The designation this compound indicates that the molecule contains a double bond that can exist as two different geometric isomers: (E) for entgegen (opposite) and (Z) for zusammen (together). The spatial arrangement of substituents around this double bond can significantly influence the molecule's biological activity. At present, there is no publicly available data that specifically compares the GRP78 inhibitory activity or the anti-tumor effects of the individual (E) and (Z) isomers of HA155. It is likely that the reported studies have utilized a mixture of both isomers. Future research should focus on the synthesis and biological evaluation of the individual isomers to determine if one is more active than the other, which could lead to the development of a more potent and specific GRP78 inhibitor.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets the key ER chaperone GRP78. Its mechanism of action, involving the inhibition of GRP78's ATPase activity and the subsequent induction of ER stress, the UPR, apoptosis, and autophagy, provides a strong rationale for its further development. This technical guide summarizes the current understanding of this compound's target identification and validation.

Future research should focus on several key areas:

-

Quantitative Binding Affinity: Determining the precise binding affinity (Kd) of this compound and its individual isomers to GRP78.

-

Isomer-Specific Activity: Synthesizing and evaluating the individual (E) and (Z) isomers to identify the more active stereoisomer.

-

In Vivo Efficacy: Expanding in vivo studies in various cancer models to further validate the therapeutic potential of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that also induce ER stress or target related pathways.[8]

By addressing these areas, the full therapeutic potential of this compound as a novel cancer therapy can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress induction of GRP78/BiP and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct interaction of the molecular chaperone GRP78/BiP with the Newcastle disease virus hemagglutinin-neuraminidase protein plays a vital role in viral attachment to and infection of culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-HA155: A Technical Guide to its Application in Cancer Cell Migration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell migration, a complex process involving dynamic changes in cell adhesion, cytoskeletal rearrangement, and invasion of the surrounding extracellular matrix. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a pivotal pathway in promoting cancer progression, with elevated ATX levels correlating with increased tumor aggressiveness and metastasis in various cancers, including melanoma, breast, and ovarian cancer.[1][2]

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[3] LPA, a bioactive phospholipid, subsequently activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[3][4] Consequently, inhibiting ATX activity presents a promising therapeutic strategy to abrogate cancer cell motility and metastatic potential.

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin, with an in vitro IC50 of 5.7 nM.[5] It acts by binding to the active site of ATX, thereby preventing the production of LPA.[5] This technical guide provides an in-depth overview of the use of this compound as a tool to study cancer cell migration, including its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols.

Quantitative Data: Inhibition of Cancer Cell Migration by ATX Inhibitors

While specific quantitative data for the direct inhibition of cancer cell migration by this compound is not extensively available in the public domain, the profound effect of ATX inhibition on cell motility has been demonstrated with other inhibitors. This data provides a strong rationale for the use of this compound in similar studies.

| Inhibitor | Cancer Cell Line | Assay Type | Effect on Migration/Invasion | Reference |

| IOA-289 | HLE (hepatocellular carcinoma) | Wound Healing | ~40% inhibition at 3 µM | [6] |

| IOA-289 | PANC-1 (pancreatic cancer) | Wound Healing | ~60% reduction at 12 µM | [6] |

| IOA-289 | HT-29 (colon cancer) | Wound Healing | Significant inhibition at 9 and 12 µM | [6] |

| IOA-289 | HLE, PANC-1, HT-29 | Transwell Migration | Significant inhibition | [6] |

| APCS-540 | ID8, BR-Luc (ovarian cancer) | Transwell Migration & Invasion | Significantly reduced at 0.6 µM, completely inhibited at 2.4 µM | [7] |

| APCS-540 | KURAMOCHI, OVSAHO (ovarian cancer) | Transwell Migration & Invasion | Significant inhibition | [7] |

| Terahertz Wave Modulation | SW480 (colorectal cancer) | Transwell Migration | ~50% inhibition at 0.3 mW | [8] |

Signaling Pathways

The ATX-LPA signaling axis activates multiple downstream pathways that converge to regulate the cellular machinery involved in migration and invasion.

Caption: The ATX-LPA signaling pathway promoting cancer cell migration.

Experimental Workflows and Protocols

Standard in vitro assays to assess cancer cell migration include the wound healing (or scratch) assay and the transwell migration (or Boyden chamber) assay.

Wound Healing Assay Workflow

Caption: Workflow for a typical wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

-

Cell Seeding: Plate cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once cells reach confluence, use a sterile p200 pipette tip to create a linear scratch in the center of the monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). To minimize cell proliferation, it is recommended to use a low-serum medium (e.g., 0.5-1% FBS).[9]

-

Imaging: Immediately capture images of the scratch at 0 hours using an inverted microscope with a camera. Mark reference points on the plate to ensure the same field of view is imaged at subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[9]

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Transwell Migration Assay Workflow

Caption: Workflow for a typical transwell migration assay.

Detailed Protocol: Transwell Migration Assay

-

Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 12-48 hours).

-

Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 30 minutes.

-

Imaging and Quantification: After washing and drying, image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the relative number of migrated cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the autotaxin-LPA signaling axis in cancer cell migration. By potently and selectively inhibiting ATX, this compound allows for the elucidation of the downstream signaling events that drive cancer cell motility and invasion. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute robust studies to evaluate the anti-migratory potential of this compound and other ATX inhibitors, ultimately contributing to the development of novel anti-metastatic therapies.

References

- 1. Antitumor activity of YM155, a selective small-molecule survivin suppressant, alone and in combination with docetaxel in human malignant melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SOX10 promotes melanoma cell invasion by regulating melanoma inhibitory activity [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cancer Cell Migration and Glycolysis by Terahertz Wave Modulation via Altered Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitor Treatment Increases the Expression of the Plasma Membrane Ca2+ Pump PMCA4b and Inhibits the Migration of Melanoma Cells Independent of ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling Pathways [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (E/Z)-HA155 in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a crucial enzyme responsible for the production of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly recognized for its significant role in a variety of pathological processes, including cancer, fibrosis, and notably, inflammation. This technical guide provides a comprehensive overview of the known role and mechanism of action of this compound in the context of inflammatory models, based on the currently available scientific literature.